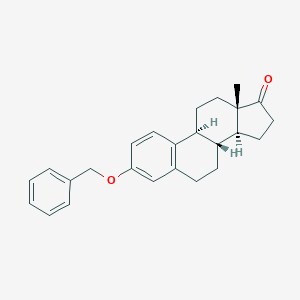

3-O-Benzyl Estrone

Vue d'ensemble

Description

Estrone Benzyl Ether is a derivative of estrone, a naturally occurring estrogen hormone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Estrone Benzyl Ether can be synthesized through several methods. One common approach involves the benzylation of estrone using benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of Estrone Benzyl Ether may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Analyse Des Réactions Chimiques

Protective Group Chemistry

Benzylation of Estrone

The 3-OH group of estrone undergoes benzylation using benzyl bromide under basic conditions ( ). Typical conditions:

This step prevents unwanted side reactions during subsequent modifications at C17 or ring D.

17-Keto Group Reduction

The 17-keto group in this compound derivatives is reduced to a hydroxyl group:

- Reagents : NaBH₄/CeCl₃·7H₂O ( )

- Solvent : MeOH/THF (2:1 to 5:1 v/v)

- Equivalents : 1–3 eq NaBH₄ per substrate

- Yield : 43% after crystallization ( )

This regioselective reduction preserves the benzyl ether while generating 17β-alcohols.

17-Hydroxy Oxidation

17β-Hydroxy derivatives are oxidized back to ketones using Jones reagent:

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 17β-Hydroxy-3-O-benzyl | Jones reagent | 17-Keto-3-O-benzyl estrone | 92% |

Dehydrobromination

Formation of Δ¹⁵ double bond in ring D:

- Reagents : i-BuOK (2–6 eq)

- Solvent : DMSO (7–11 mL/g substrate) ( )

- Conditions : RT, 1 hr

- Yield : Quantitative (no purification required) ( )

Microwave-Assisted Nucleophilic Substitution

Aryl ether formation at C3 using fluorobenzonitriles:

- Reagents : 3-Fluorobenzonitrile, K₂CO₃

- Conditions : Microwave (300 W), DMSO, 5 min ramp to 189°C ( )

- Yield : 30–71% ( )

| Substrate | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| This compound | 3-Fluorobenzonitrile | 3-(3-Cyanophenoxy)-17-keto ester | 30% |

Click Chemistry Functionalization

Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

- Reagents : CuSO₄, sodium ascorbate

- Substrates : 16-Azidomethyl-3-O-benzyl estrone + propargyl-D-secoestrone ( )

- Yield : 60–85% ( )

Deprotection Strategies

While not explicitly detailed in provided sources, benzyl ethers are typically cleaved via:

- Hydrogenolysis : H₂/Pd-C in EtOH

- Acidic Conditions : BBr₃ in DCM (preserves ketones)

Applications De Recherche Scientifique

Estrone Benzyl Ether has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various estrone derivatives with potential biological activities.

Biology: The compound is used in studies related to hormone receptor interactions and estrogenic activity.

Medicine: Research on Estrone Benzyl Ether includes its potential use in hormone replacement therapy and cancer treatment.

Industry: It is utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds

Mécanisme D'action

Estrone Benzyl Ether exerts its effects by interacting with estrogen receptors in target cells. The compound binds to the estrogen receptor, leading to receptor dimerization and translocation to the cell nucleus. This interaction influences gene expression by binding to estrogen response elements (EREs) on DNA, resulting in various physiological responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

Estrone: The parent compound of Estrone Benzyl Ether, with similar estrogenic activity but different chemical properties.

Estradiol: Another estrogen hormone with higher potency than estrone.

Estriol: A weaker estrogen compared to estrone and estradiol, often used in hormone replacement therapy.

Uniqueness

Estrone Benzyl Ether is unique due to the presence of the benzyl ether group, which imparts distinct chemical properties and potential biological activities. This modification can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable tool in scientific research .

Activité Biologique

3-O-Benzyl Estrone (3-O-BE) is a synthetic derivative of estrone, notable for its significant biological activity, particularly in relation to estrogen receptors. This compound has garnered attention in medicinal chemistry due to its potential applications in hormone replacement therapy and cancer treatment. The following sections explore the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by the addition of a benzyl group at the 3-position of the estrone molecule. Its chemical formula is CHO, with a molecular weight of approximately 360.49 g/mol. The compound typically appears as a white solid and is soluble in organic solvents, making it suitable for various chemical applications.

The biological activity of 3-O-BE primarily stems from its interaction with estrogen receptors (ERs). Upon binding to ERs, 3-O-BE can activate estrogen signaling pathways, leading to the transcription of estrogen-responsive genes that regulate various physiological processes such as cell proliferation and differentiation. The compound's mechanism involves:

- Binding Affinity : 3-O-BE exhibits a well-defined binding affinity to ER alpha (ERα) and ER beta (ERβ), which are crucial for mediating estrogenic effects in target tissues.

- Regulation of Gene Expression : Activation of these receptors influences downstream gene expression involved in reproductive health, metabolic processes, and cancer progression.

Biological Activity

Research indicates that this compound possesses significant biological activities:

- Estrogenic Activity : The compound retains some estrogenic properties, allowing it to mimic natural estrogens. This characteristic is particularly useful in studies exploring estrogen signaling pathways.

- Antiproliferative Effects : Studies have demonstrated that 3-O-BE can inhibit cell proliferation in various cancer cell lines, particularly those related to gynecological cancers. For instance, it has shown low micromolar cell growth-inhibitory potential against human adherent cancer cell lines .

- Inhibition of Cancer Cell Migration : In vitro assays have revealed that 3-O-BE can inhibit the migration and invasive ability of breast cancer cells, suggesting its potential as an antimetastatic agent .

Comparative Biological Activity

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Estrone | CHO | Natural estrogen; primary precursor to estradiol. |

| 17β-Estradiol | CHO | More potent than estrone; primary endogenous estrogen. |

| 3-O-Sulfamoyl Estrone | CHNOS | Enhances water solubility; used for drug delivery. |

| 16α-Hydroxyestrone | CHO | Metabolite of estradiol; exhibits unique biological properties. |

The modification at the 3-position with a benzyl group in 3-O-BE alters its pharmacological profile, enhancing its potential as an inhibitor of estrogen-related pathways while still maintaining some level of estrogenic activity.

Research Findings and Case Studies

- Anticancer Properties : A study highlighted that compounds similar to 3-O-BE exhibited antiproliferative activities against human gynecological cancer cell lines. The introduction of a benzyl moiety was found to enhance the antiproliferative potential significantly .

- Cell Cycle Disruption : Flow cytometry analyses demonstrated that certain analogs of 3-O-BE could induce disturbances in the cell cycle, leading to increased hypodiploid populations in breast cancer cells .

- Microtubule Stabilization : Investigations into the mechanistic actions of related compounds revealed microtubule-stabilizing activity, further supporting their potential as anticancer agents .

Propriétés

IUPAC Name |

(8R,9S,13S,14S)-13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10,15,21-23H,7,9,11-14,16H2,1H3/t21-,22-,23+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSINETGATWEUAB-AHCIIZGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456391 | |

| Record name | Estrone Benzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858-98-0 | |

| Record name | Estrone Benzyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8R,9S,13S,14S)-13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes estrone benzyl ether derivatives interesting for anti-cancer research?

A1: Research shows that modifications to the estrone benzyl ether structure, specifically at the 16-position, can yield compounds with promising antiproliferative and antimetastatic properties. For example, 16-azidomethyl substituted 3-O-benzyl estrone analogs (16AABE and 16BABE) demonstrated significant activity against gynecological cancer cell lines, including breast cancer. [] These analogs were shown to: * Increase hypodiploid populations of breast cancer cells, indicating cell death. []* Induce cell cycle disturbances, further hindering cancer cell proliferation. []* Inhibit breast cancer cell migration and invasion, highlighting their potential as antimetastatic agents. []

Q2: How do these 16-azidomethyl substituted estrone analogs exert their anti-cancer effects?

A2: While the exact mechanisms are still under investigation, research suggests these analogs might function through multiple pathways:

- Estrogenic Activity: Both 16AABE and 16BABE exhibited considerable estrogenic activity in reporter gene assays. [] This suggests they may influence cancer cell behavior by interacting with estrogen receptors.

- Tubulin Polymerization: These analogs significantly increased the rate of tubulin polymerization in vitro. [] Tubulin is crucial for cell division, and its disruption can inhibit cancer cell growth.

Q3: Beyond modifications at the 16-position, are there other areas of the estrone benzyl ether structure being explored for functionalization?

A3: Yes, studies have investigated functionalizations of estrone benzyl ether at the 11 and 12 positions. [, ] While specific details regarding the outcomes of these modifications are not available in the provided abstracts, it highlights the ongoing interest in exploring the structure-activity relationship of this molecule.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.